molecular formula C14H12N4O4 B1212379 4-Nitrophenyl 4-guanidinobenzoate CAS No. 21658-26-4

4-Nitrophenyl 4-guanidinobenzoate

Cat. No.: B1212379
CAS No.: 21658-26-4
M. Wt: 300.27 g/mol
InChI Key: CFOQGBUQTOGYKI-UHFFFAOYSA-N
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Description

Significance of Serine Proteases in Fundamental Biological Processes

Serine proteases represent a large and diverse family of enzymes that are fundamental to a vast array of physiological processes. nih.gov These enzymes are characterized by the presence of a highly reactive serine residue within their active site, which plays a crucial role in their catalytic mechanism of cleaving peptide bonds in proteins. wisdomlib.orgtaylorandfrancis.com The significance of serine proteases is underscored by their involvement in digestion, where enzymes like trypsin and chymotrypsin (B1334515) break down dietary proteins. nih.gov Beyond digestion, they are integral to the blood coagulation cascade, fibrinolysis (the breakdown of blood clots), and the immune response, including inflammation and complement activation. nih.govwisdomlib.orgtaylorandfrancis.com

Furthermore, serine proteases participate in more complex processes such as embryonic development, tissue remodeling, cell differentiation, and apoptosis (programmed cell death). taylorandfrancis.comcreative-diagnostics.com Their activity is tightly regulated, often through their initial synthesis as inactive precursors called zymogens, which are subsequently activated by specific proteolytic cleavage. agscientific.com This precise control is vital, as dysregulation of serine protease activity is implicated in numerous pathological conditions.

Overview of Enzyme Modulators as Tools in Enzymology and Proteomics Research

Enzyme modulators are molecules that interact with enzymes to either inhibit or enhance their catalytic activity. patsnap.com These modulators are indispensable tools in the fields of enzymology and proteomics, providing researchers with the means to investigate the function and regulation of specific enzymes within complex biological systems. patsnap.com By selectively targeting an enzyme, modulators can help elucidate its role in metabolic pathways and cellular signaling cascades. patsnap.com

Inhibitors, a major class of enzyme modulators, can block the active site of an enzyme, preventing the substrate from binding. patsnap.com This allows for the study of the physiological consequences of a specific enzyme's inactivation. Conversely, activators can enhance an enzyme's activity, providing insights into its potential for upregulation. The specificity of a modulator for its target enzyme is a critical factor in its utility as a research tool. iscabiochemicals.com High-throughput screening assays are often employed to discover novel and potent enzyme modulators from chemical libraries. nih.gov The development of substrate-selective modulators, which only affect an enzyme's activity on specific substrates, has opened new avenues for dissecting the multifaceted roles of enzymes with broad substrate repertoires.

Historical Development and Early Applications of 4-Nitrophenyl 4-Guanidinobenzoate

This compound (NPGB) emerged as a significant tool in biochemical research, particularly for the study of serine proteases. Its development can be traced back to the need for specific reagents to probe the active sites of these enzymes. A key early publication in 1967 by Chase and Shaw described NPGB as a new active site titrant for trypsin. nih.gov This application proved to be a cornerstone of its use in enzymology.

The design of NPGB is based on its structural mimicry of the natural substrates of trypsin-like serine proteases. The guanidino group on the benzoate (B1203000) portion of the molecule resembles the side chains of arginine and lysine (B10760008), which are the preferred recognition sites for these enzymes. utah.edu This structural feature allows NPGB to bind specifically to the active site of trypsin and related proteases.

The primary early application of this compound was for the active site titration of trypsin. sigmaaldrich.comscientificlabs.com This technique allows for the precise determination of the concentration of active enzyme molecules in a preparation. The mechanism involves the rapid acylation of the active site serine residue by NPGB, leading to the release of a stoichiometric amount of p-nitrophenol, a chromogenic compound. utah.edu The "burst" of color from the released p-nitrophenol can be measured spectrophotometrically to quantify the number of active enzyme sites. utah.educaymanchem.com Because the resulting guanidinobenzoyl-enzyme complex is very stable and hydrolyzes slowly, it effectively acts as an irreversible inhibitor on the timescale of the experiment, making it an ideal titrant. utah.edu This property also led to its use as a protease inhibitor in various experimental contexts. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c15-14(16)17-10-3-1-9(2-4-10)13(19)22-12-7-5-11(6-8-12)18(20)21/h1-8H,(H4,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOQGBUQTOGYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19135-17-2 (hydrochloride)
Record name 4-Nitrophenyl 4'-guanidinobenzoate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID90176041
Record name 4-Nitrophenyl 4'-guanidinobenzoate
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Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21658-26-4
Record name 4-Nitrophenyl 4-[(aminoiminomethyl)amino]benzoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 4'-guanidinobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 4'-guanidinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Characterization of 4 Nitrophenyl 4 Guanidinobenzoate Interactions

Enzymatic Substrate Properties and Hydrolysis Kinetics

Role as a Chromogenic Substrate for Trypsin

4-Nitrophenyl 4-guanidinobenzoate (NPGB) is widely recognized as a chromogenic substrate for the serine protease, trypsin. medchemexpress.comscientificlabs.com Its utility stems from the release of the intensely colored p-nitrophenolate ion upon enzymatic hydrolysis, which can be conveniently monitored spectrophotometrically. emerginginvestigators.org This property makes NPGB a valuable tool for the active site titration of trypsin, allowing for the determination of the concentration of active enzyme molecules in a preparation. nih.govacs.org The reaction between trypsin and NPGB proceeds via the formation of a transient acyl-enzyme intermediate, followed by the release of 4-nitrophenol (B140041). This 'burst' titration is a hallmark of its interaction with active trypsin. nih.gov

The specificity of NPGB for trypsin-like enzymes is conferred by the guanidino group, which mimics the side chain of arginine, a natural substrate for trypsin. nih.gov This structural feature allows NPGB to bind effectively to the S1 pocket of trypsin. nih.gov Although it serves as a substrate, its primary application in many studies is as an active-site titrant and inhibitor rather than for determining steady-state kinetic parameters of trypsin activity. nih.govnih.gov

Kinetic Analysis of Hydrolysis Products and Reaction Pathways

The hydrolysis of this compound (NPGB) by trypsin follows a well-established kinetic pathway for serine protease substrates. The reaction proceeds in a two-step manner. Initially, the enzyme (E) and substrate (S) rapidly form a non-covalent Michaelis complex (ES). This is followed by the acylation of the active site serine residue, resulting in the formation of a covalent acyl-enzyme intermediate (E-Ac) and the release of the first product, 4-nitrophenol (P1). acs.org The subsequent deacylation step, which is the hydrolysis of the acyl-enzyme intermediate, is typically the rate-limiting step and results in the release of the second product, 4-guanidinobenzoic acid (P2), and regeneration of the free enzyme. nih.gov

The release of 4-nitrophenol can be monitored spectrophotometrically, allowing for the study of the reaction kinetics. emerginginvestigators.org The initial rapid "burst" of 4-nitrophenol corresponds to the formation of the acyl-enzyme intermediate with all active enzyme molecules, making NPGB an effective active site titrant for trypsin. nih.govacs.org The slower, steady-state rate of 4-nitrophenol release that follows the initial burst reflects the turnover rate of the enzyme (kcat), which is limited by the deacylation step.

Kinetic studies have been performed to analyze the hydrolysis of similar p-nitrophenyl esters by trypsin, providing insights into the catalytic mechanism and the factors influencing the rates of acylation and deacylation. acs.org

Irreversible Inhibition Mechanisms of Serine Proteases

Formation of Acyl-Enzyme Intermediates and Active Site Modification

This compound (NPGB) acts as an irreversible inhibitor of certain serine proteases through the formation of a stable acyl-enzyme intermediate. medwinpublishers.com This mechanism involves the acylation of the catalytically active serine residue within the enzyme's active site. nih.gov The guanidinobenzoate portion of NPGB is transferred to the serine hydroxyl group, forming a covalent bond. nih.gov

This modification effectively blocks the active site, preventing the enzyme from binding and hydrolyzing its natural substrates. The stability of this acyl-enzyme complex is a key feature of its inhibitory action. While the process is technically a very slow deacylation, the rate is so slow for some proteases that it is considered practically irreversible under typical experimental conditions. nih.govmedwinpublishers.com This covalent modification of the active site serine is a common mechanism for many "suicide" or mechanism-based inhibitors of serine proteases. The specificity of NPGB towards trypsin-like proteases is dictated by the favorable interaction of its guanidinium (B1211019) group with the aspartic acid residue typically found at the bottom of the S1 specificity pocket of these enzymes. nih.gov

Specificity Profiles and Target Protease Identification

This compound (NPGB) exhibits inhibitory activity against a range of trypsin-like serine proteases, a characteristic attributed to its guanidinium group which mimics the side chains of arginine and lysine (B10760008) residues of natural substrates. nih.govnih.gov

Acrosin: NPGB is a potent inhibitor of acrosin, a serine protease found in sperm that is essential for fertilization. medchemexpress.comnih.govnih.gov It has been shown to completely inhibit acrosin in intact spermatozoa. nih.gov The inhibition of acrosin by NPGB is considered irreversible. medwinpublishers.com

Enteropeptidase: This enzyme, also known as enterokinase, is another target of NPGB and its derivatives. nih.gov 4-guanidinobenzoates act as reversible covalent inhibitors of enteropeptidase by forming an acyl-enzyme complex with the catalytic serine residue. nih.gov

Complement C1s and MASP-2: While direct inhibition of Complement C1s and MASP-2 by NPGB is not extensively detailed in the provided results, the inhibition of other serine proteases within the complement system by similar compounds suggests a potential for interaction. For instance, inhibitors targeting MASP-2 have been developed and studied. nih.gov Given the trypsin-like nature of these proteases, it is plausible that NPGB could exhibit some level of inhibitory activity.

Phenoloxidase: NPGB has been shown to inhibit the phenoloxidase enzyme. scientificlabs.com This inhibition delays the hardening of the embryo chorionic membrane, indicating a role for a serine protease in this process that is sensitive to NPGB. scientificlabs.com

The following table provides a summary of the inhibitory action of this compound on various proteases:

EnzymeType of InhibitionReference
AcrosinIrreversible medwinpublishers.comnih.govnih.gov
EnteropeptidaseReversible Covalent nih.gov
PhenoloxidaseInhibition scientificlabs.com

Determination of Inhibition Constants (K_i) and Time-Dependent Inhibition

The interaction of this compound (NPGB) and its derivatives with target enzymes, particularly serine proteases, is characterized by detailed kinetic studies to determine their inhibitory potency and mechanism. The key parameters derived from these studies are the inhibition constant (K_i) and the characteristics of any time-dependent inhibition, which provide insight into the inhibitor's affinity for the enzyme and the kinetics of enzyme inactivation.

The determination of these parameters typically involves a multi-step process. Initially, the compound's ability to inhibit the target enzyme is assessed. For enzymes like enteropeptidase, this involves measuring the enzyme's catalytic activity in the presence of various concentrations of the inhibitor. nih.gov The concentration of the inhibitor that reduces the enzyme's activity by 50% is determined as the half-maximal inhibitory concentration (IC₅₀). nih.gov While the IC₅₀ value is a useful measure of inhibitor potency, the inhibition constant (K_i) provides a more precise measure of the inhibitor's binding affinity. numberanalytics.com

The K_i value is determined through kinetic analyses that investigate the effect of the inhibitor on the enzyme's reaction kinetics at varying substrate concentrations. nih.gov These experiments help to elucidate the mechanism of inhibition, which can be competitive, non-competitive, or uncompetitive. libretexts.org

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, competing with the substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and reduces the enzyme's catalytic efficiency without affecting substrate binding. libretexts.orgwikipedia.org In this case, the maximum reaction rate (Vmax) is lowered, but the Michaelis constant (K_m) remains unchanged. khanacademy.org

For many serine protease inhibitors like 4-guanidinobenzoate derivatives, the inhibition is not instantaneous but proceeds over time, a phenomenon known as time-dependent inhibition (TDI). nih.govnih.gov This often indicates a more complex inhibitory mechanism, such as covalent bond formation between the inhibitor and the enzyme. nih.gov 4-guanidinobenzoates have been identified as reversible covalent inhibitors of enteropeptidase. nih.gov Their mechanism involves the formation of an acyl-enzyme complex with the catalytic serine residue in the enzyme's active site, along with an ionic interaction between the inhibitor's guanidinyl group and an aspartic acid residue in the S1 binding pocket. nih.gov

The inhibitory reaction for such compounds can be described by a two-step mechanism: an initial non-covalent binding followed by a chemical step (e.g., acylation). nih.gov This process is characterized by several rate constants:

k₁ and k₋₁ : The association and dissociation rate constants for the initial enzyme-inhibitor complex formation. nih.gov

k₂ : The rate constant for the acylation step, where the enzyme becomes inactivated. nih.gov

k₃ : The rate constant for the deacylation step, where the enzyme is regenerated. nih.gov

Studies on derivatives of 4-guanidinobenzoate against human enteropeptidase have demonstrated time-dependent inhibition. nih.gov The inhibitory potency, often first measured as an initial IC₅₀ value after a short incubation time, can be enhanced by structural modifications that promote additional interactions with the enzyme. nih.gov For example, introducing a carboxyl group to the inhibitor structure can lead to extra interactions with the enzyme, thereby enhancing inhibitory activity. nih.gov

The following table shows research findings on the inhibitory activity of certain 4-guanidinobenzoate derivatives against human enteropeptidase, illustrating how structural changes affect potency.

CompoundModificationHuman Enteropeptidase IC₅₀ (initial) (µM)
1c Glycine (B1666218) moiety0.22
2a Aspartic acid moiety0.043
2b Asparagine moiety0.16
2c Glutamic acid moiety0.091
Data sourced from a study on enteropeptidase inhibitors. nih.gov The initial IC₅₀ was determined after 6 minutes of incubation.

The investigation into time-dependent inhibition involves pre-incubating the enzyme and the inhibitor together for various periods before adding the substrate to initiate the reaction. nih.gov A progressive increase in inhibition with longer pre-incubation times is a hallmark of TDI. nih.gov From these experiments, the key parameters for time-dependent inhibition can be determined: the maximal rate of inactivation (k_inact) and the inhibitor concentration required to achieve half of the maximal inactivation rate (K_I). nih.gov These parameters provide a comprehensive understanding of the inhibitor's efficacy and its mechanism of action over time.

Advanced Methodologies Employing 4 Nitrophenyl 4 Guanidinobenzoate

Quantitative Active-Site Titration in Enzyme Research

One of the most powerful applications of 4-Nitrophenyl 4-guanidinobenzoate is in the quantitative determination of active enzyme concentration through a technique known as active-site titration. This method is crucial for understanding enzyme kinetics, as it allows researchers to distinguish between the total enzyme concentration and the concentration of catalytically active enzyme molecules.

Principles of Stoichiometric Inactivation and Active Enzyme Concentration Determination

Active-site titration with NPGB is based on the principle of stoichiometric inactivation. NPGB acts as a specific substrate for certain proteases, such as trypsin. sigmaaldrich.comscientificlabs.com The reaction proceeds in two distinct phases: an initial "burst" phase followed by a slower, steady-state phase.

The initial burst corresponds to the rapid acylation of the active-site serine residue of the enzyme by the NPGB molecule. This reaction is stoichiometric, meaning that one molecule of NPGB reacts with one active site of the enzyme. This acylation releases a molecule of 4-nitrophenol (B140041), a chromophore that can be detected spectrophotometrically. The amount of 4-nitrophenol released in this initial burst is directly proportional to the number of active enzyme molecules present in the solution. nih.gov

Following the initial burst, the acylated enzyme is slowly deacylated, regenerating the free enzyme and releasing the guanidinobenzoate moiety. This slower, turnover phase represents the steady-state reaction. By measuring the magnitude of the initial burst of 4-nitrophenol, researchers can accurately calculate the concentration of active enzyme. nih.gov This method provides a more accurate measure of functional enzyme than methods that rely on total protein concentration, which may include inactive or denatured enzyme molecules.

Methodological Considerations for Different Protease Systems

While NPGB is a valuable tool, its application requires careful consideration of the specific protease system being studied. The reactivity of NPGB can vary significantly between different proteases. Therefore, it is essential to establish the optimal conditions for the titration of each enzyme.

Factors that need to be considered include:

pH: The rate of both acylation and deacylation is pH-dependent. The optimal pH for the titration needs to be determined empirically for each enzyme.

Temperature: Temperature affects the rates of the enzymatic reaction and the stability of the enzyme. wou.edu Titrations should be performed at a controlled temperature.

Buffer composition: The type and concentration of the buffer can influence enzyme activity. nih.gov

Substrate concentration: The concentration of NPGB should be sufficient to ensure saturation of all active sites.

For some proteases, the rate of deacylation may be too fast to allow for accurate measurement of the initial burst. In such cases, alternative titrants or methodologies may be required. The table below summarizes key considerations for using NPGB with different protease systems.

Protease SystemKey Considerations
Trypsin and Trypsin-like Enzymes NPGB is an excellent titrant due to a rapid acylation and slow deacylation rate. sigmaaldrich.comscientificlabs.com
Thrombin NPGB can be used, but the deacylation rate is faster than for trypsin, requiring rapid measurement techniques.
Plasmin Similar to thrombin, careful experimental setup is needed to accurately capture the burst phase.
Other Serine Proteases The suitability of NPGB must be empirically determined, as reactivity can vary widely.

Spectrophotometric Assay Development and Optimization for Proteolytic Activity

The release of the chromophore 4-nitrophenol upon hydrolysis of NPGB makes it an ideal substrate for developing continuous spectrophotometric assays to measure proteolytic activity. sigmaaldrich.comscientificlabs.com These assays are widely used in both basic research and high-throughput screening applications.

Real-time Monitoring of Chromophore Release

Spectrophotometric assays using NPGB allow for the real-time monitoring of enzyme activity. The rate of 4-nitrophenol release, which can be continuously measured by monitoring the increase in absorbance at a specific wavelength (typically around 410 nm), is directly proportional to the rate of the enzymatic reaction. nih.gov This provides a dynamic view of the enzyme's catalytic process.

This real-time data is invaluable for:

Determining initial reaction velocities.

Studying the kinetics of enzyme inhibition.

Investigating the effects of different experimental conditions (e.g., pH, temperature, activators, inhibitors) on enzyme activity. nih.gov

The ability to obtain numerous data points over the course of the reaction enhances the accuracy and reliability of the kinetic analysis. nih.gov

Establishment of Robust Assay Conditions for Research Applications

To ensure the reliability and reproducibility of spectrophotometric assays using NPGB, it is crucial to establish robust assay conditions. This involves a systematic optimization of various parameters. nih.gov

Key parameters to optimize include:

Enzyme Concentration: The enzyme concentration should be chosen to ensure a linear rate of product formation over a reasonable time period.

Substrate Concentration: The Michaelis-Menten constant (Km) for the enzyme-substrate pair should be determined to select an appropriate substrate concentration, often at or near saturating levels for Vmax determination.

pH and Buffer: The assay should be performed at the optimal pH for the enzyme's activity and in a buffer that does not interfere with the reaction. wou.edu

Temperature: The temperature should be precisely controlled throughout the assay. wou.edu

Incubation Time: The reaction should be monitored for a sufficient period to obtain a reliable measurement of the initial rate.

The Design of Experiments (DoE) approach can be a powerful tool for efficiently optimizing multiple assay parameters simultaneously, leading to the development of highly robust and reliable assays in a shorter timeframe. nih.gov

Structural and Biophysical Probing Techniques

Beyond its use in kinetic assays, the guanidinobenzoate moiety of NPGB and related compounds can serve as a valuable probe in structural and biophysical studies of proteases. The guanidinium (B1211019) group mimics the side chain of arginine, a common recognition motif for trypsin-like proteases, allowing these compounds to bind with high affinity and specificity to the S1 pocket of these enzymes.

Recent studies have shown that 4-guanidinobenzoate derivatives can act as reversible covalent inhibitors of enteropeptidase by forming an acyl-enzyme complex with the catalytic serine residue, while also engaging in an ionic interaction between the guanidinyl group and an aspartic acid residue in the S1 site. nih.gov This specific binding can be exploited in various biophysical techniques:

X-ray Crystallography: Co-crystallization of a protease with a guanidinobenzoate derivative can provide high-resolution structural information about the enzyme's active site, including the interactions that govern substrate recognition and binding. Docking models based on X-ray crystal structures can help in the rational design of more potent and selective inhibitors. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the binding of guanidinobenzoate derivatives to proteases in solution, providing insights into the dynamics of the enzyme-inhibitor complex.

Fluorescence Spectroscopy: By attaching a fluorescent reporter group to a guanidinobenzoate-based inhibitor, it is possible to monitor its binding to the enzyme and study the conformational changes that occur upon binding.

These structural and biophysical studies, in conjunction with kinetic data obtained from active-site titration and spectrophotometric assays, provide a comprehensive understanding of the molecular mechanisms of protease function and inhibition.

Application in Nuclear Magnetic Resonance (NMR) Studies of Protein-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the specific residues involved in the interaction. One common method is chemical shift perturbation (CSP), where changes in the NMR spectrum of a protein are monitored upon the addition of a ligand.

In a typical CSP experiment, a 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein is recorded. This spectrum displays a peak for each backbone amide proton, creating a unique fingerprint of the protein's folded state. When a ligand like NPGB binds, it alters the local chemical environment of nearby amino acid residues. This change causes a shift in the position of their corresponding peaks in the HSQC spectrum. By mapping these shifted peaks back to the protein sequence, researchers can identify the binding site on the protein's surface.

The magnitude of the chemical shift changes can also be used to determine the dissociation constant (Kd) of the protein-ligand complex, offering a quantitative measure of binding affinity. While NPGB's mechanism involves covalent modification, which can complicate the interpretation of NMR data if the reaction is not in the fast or slow exchange regime, related non-covalent guanidinobenzoate inhibitors are frequently studied by NMR to characterize their binding modes. These studies help in understanding the crucial interactions, such as those between the guanidino group and the conserved aspartate in the S1 pocket of trypsin-like enzymes, which are also central to the interaction with NPGB.

Comparative Enzymology and Mutant Enzyme Characterization

This compound is a standard substrate for analyzing and comparing the activity of wild-type enzymes with their genetically engineered variants. Its chromogenic nature, releasing the yellow 4-nitrophenolate (B89219) ion upon hydrolysis, allows for simple and continuous spectrophotometric monitoring of enzyme activity.

Analysis of Enzyme Variants and Active Site Residue Contributions (e.g., human trypsin 4 mutants)

Site-directed mutagenesis is a technique used to substitute specific amino acids in a protein to probe their functional roles. By measuring the kinetic parameters (like kcat and KM) of these mutant enzymes with NPGB, scientists can deduce the contribution of individual residues to substrate binding and catalysis.

A notable example involves the study of human trypsin 4, an unconventional trypsin that possesses an arginine residue at position 193 instead of the highly conserved glycine (B1666218) found in other trypsins. This position is located in a flexible "hinge" region that undergoes conformational changes during the activation of the enzyme from its zymogen precursor, trypsinogen (B12293085).

Researchers created mutants of human trypsin 4, such as R193G and R193A, to investigate how the side chain at this position affects the enzyme's function. researchgate.net While the substitution did not significantly alter the steady-state catalytic activity with small synthetic substrates like NPGB, it had a profound impact on the rate of the conformational changes required for activation. researchgate.net

Effect of Mutations at Position 193 of Human Trypsin 4:

Enzyme VariantSide Chain at Position 193Effect on Activation RateInterpretation
Wild Type Arginine (large, charged)Base rateThe bulky side chain may introduce a higher degree of "internal friction," slowing the conformational transition.
R193A Mutant Alanine (small, neutral)Increased rateA smaller side chain reduces steric hindrance, allowing for a faster conformational change during activation. researchgate.net
R193G Mutant Glycine (no side chain)Significantly increased rateThe absence of a side chain provides maximum conformational freedom to the hinge region, leading to the fastest activation rate. researchgate.net

Investigation of Substrate Specificity Alterations

Enzyme engineering efforts often aim to alter the substrate specificity of a protease, for instance, to make it cleave a new target sequence or to enhance its selectivity for one substrate over another. In this context, NPGB serves as an essential benchmark substrate.

Trypsin's specificity is primarily determined by its S1 pocket, which contains the negatively charged Asp-189 that preferentially binds positively charged residues like arginine and lysine (B10760008). An engineered protease designed to have a new specificity, for example, to prefer a non-polar residue, would be expected to show significantly reduced activity towards NPGB.

The process of characterizing such a mutant would involve:

Measuring the kinetic parameters of the engineered enzyme with NPGB to quantify the loss of its original, trypsin-like activity.

Measuring the kinetics with a new, targeted substrate (e.g., an ester with a non-polar residue mimic) to quantify the gain of the desired new function.

The ratio of activities against the new and original substrates provides a clear measure of the success of the engineering effort. Therefore, NPGB acts as a crucial control, allowing researchers to confirm that the enzyme's active site has indeed been remodeled to favor a new class of substrates.

Applications of 4 Nitrophenyl 4 Guanidinobenzoate in Contemporary Biomedical Research

Investigations into Reproductive Biology and Proteolytic Events

Proteolytic enzymes are fundamental to the intricate sequence of events that lead to successful fertilization. NPGB has been instrumental in studying these processes, particularly in understanding the function of sperm-specific enzymes.

Elucidation of Sperm Acrosin Function and Regulation

Acrosin, a trypsin-like serine protease located in the sperm acrosome, is crucial for fertilization in many species. nih.gov It is believed to play a role in the dispersal of acrosomal contents and in helping the sperm penetrate the zona pellucida, the outer protective layer of the egg. medwinpublishers.comwikipedia.org

NPGB is a powerful inhibitor of acrosin and is frequently used in research to probe the enzyme's function. nih.gov By blocking acrosin activity, researchers can investigate the specific consequences of its inhibition on fertilization. For instance, studies have shown that applying NPGB can prevent fertilization in various animal models, directly linking acrosin's proteolytic activity to the sperm's ability to fertilize an egg. nih.govnih.gov In research settings, NPGB helps to confirm the role of acrosin in the proteolytic cleavage and release of other acrosomal matrix proteins during the acrosome reaction, a critical step for fertilization. medwinpublishers.com When bovine sperm were treated with NPGB, the release of a specific acrosomal protein was blocked, demonstrating acrosin's role in this dispersal process. medwinpublishers.com

Modulation of Proteolytic Cascades in Fertilization Research Models

Fertilization involves a cascade of proteolytic events beyond the action of acrosin alone. nih.gov NPGB's utility extends to the broader study of these cascades. As an inhibitor, it allows scientists to modulate these enzymatic sequences in vitro to understand their hierarchy and interdependence.

Research using in-vitro fertilization (IVF) models has demonstrated a direct correlation between the concentration of NPGB and the inhibition of fertilization. nih.gov In mouse IVF studies, NPGB was found to be a highly potent inhibitor of fertilization, with an ED50 (the concentration required to inhibit fertilization by 50%) of just 13 nM. nih.gov This high potency, which parallels its strong inhibitory activity against purified mouse acrosin, provides compelling evidence that its anti-fertility effect is achieved by targeting this key enzyme. nih.gov Such studies are crucial for mapping the essential proteolytic steps required for the sperm to successfully bind to and penetrate the oocyte.

Research in the Complement System and Innate Immunity

The complement system is a critical component of the innate immune system, comprising a cascade of proteases that, when activated, helps to eliminate pathogens. NPGB has been a useful chemical tool for investigating the activation and function of this system.

Analysis of Complement C1 Activation Pathways and Regulatory Mechanisms

The classical pathway of the complement system is initiated by the C1 complex, which consists of the recognition molecule C1q and the serine proteases C1r and C1s. nih.gov The activation of C1s is a pivotal step that triggers the downstream cascade. Because NPGB is an active-site titrant of serine proteases, it can be used to study the kinetics and mechanisms of enzymes like C1s. While specific studies detailing NPGB's direct use on C1 activation are not prevalent in the provided results, its known function as a serine protease inhibitor makes it a candidate tool for such research, similar to how it is used for other proteases like trypsin. nih.gov

Inhibition of Serine Proteases within Complement Cascade Research (e.g., C1s, MASP-2)

The complement system contains several key serine proteases. Besides C1s in the classical pathway, the lectin pathway is triggered by MBL-associated serine proteases (MASPs), such as MASP-2. nih.govnih.gov Both C1s and MASP-2 are responsible for cleaving the same substrates, C4 and C2, to propel the complement cascade forward. nih.gov

Research focuses on developing specific inhibitors for these proteases to understand their distinct roles and for potential therapeutic applications. nih.govumn.edu While NPGB is a broad-spectrum serine protease inhibitor, its utility in this area is as a general tool to block serine protease activity in research models. For example, studies on chimeric proteases created by swapping domains between C1s and MASP-2 help to determine which parts of the enzymes are responsible for their specific functions and activation properties. nih.gov The use of general inhibitors in such systems can help validate the proteolytic activity of these engineered enzymes.

Cellular Proteolysis and Signal Transduction Studies

Proteases are integral to many cellular processes, including signal transduction, where they can activate or deactivate signaling molecules through precise cleavage. nih.govnih.gov Signal transduction pathways are complex networks that convert external signals into cellular responses, often involving cascades of protein modifications. youtube.comyoutube.com

NPGB, as a serine protease inhibitor, can be employed to investigate whether a particular signaling pathway involves the activity of a trypsin-like serine protease. By treating cells with NPGB and observing the effect on a specific signaling event, researchers can infer the presence of a regulatory protease. For instance, if NPGB blocks a cellular response to a stimulus, it suggests that a serine protease is acting upstream in the signaling cascade. This approach is valuable for dissecting complex biological pathways, such as those involved in inflammation or cell cycle progression, where proteases often play a crucial but sometimes uncharacterized role. nih.gov

Probing Serine Protease Involvement in Tumor Necrosis Factor (TNF)-Mediated Cellular Processes

Research has utilized 4-Nitrophenyl 4-guanidinobenzoate to investigate the mechanisms underlying the cytotoxic effects of Tumor Necrosis Factor (TNF), a key signaling protein in the inflammatory response. In studies on mouse L929 fibrosarcoma cells, this compound was identified as one of several serine protease inhibitors that could block the cytotoxic and anti-proliferative actions of TNF. nih.gov

A key finding from this research was that the protective effect of the inhibitor was not due to an interaction with TNF itself. nih.gov TNF was found not to possess inherent protease activity, and its biological function was unaffected by pre-treatment with protease inhibitors. nih.gov Instead, the inhibitor acts on a cellular protease that is a crucial component of the downstream signaling pathway triggered by TNF. nih.gov The addition of the protease inhibitor at various times after TNF administration showed a diminishing protective effect, suggesting the targeted protease acts at a relatively late stage in the TNF-induced cytotoxic process. nih.gov These studies underscore the involvement of a host cell serine protease in mediating the ultimate cellular response to TNF, a discovery facilitated by the use of inhibitors like this compound.

Research on Plasminogen Activator Function and Neurite Outgrowth Regulation

The regulation of neurite outgrowth—the process of neurons extending their axons and dendrites—is critical for nervous system development and regeneration. Plasminogen activators (PAs), a class of serine proteases that includes tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), have been identified as key modulators of this process. nih.govnih.gov

Research has shown that inhibiting PA activity can significantly impact neurite extension. In studies using cultured rat sympathetic neurons, a strong correlation was observed between the inhibition of uPA and tPA activity and an increase in the rate of neurite outgrowth. nih.gov The application of PA inhibitors resulted in neurites that were not only longer but also straighter. nih.gov This suggests that PAs are involved in regulating the growth cone's interaction with its environment. While these foundational studies tested a variety of serine protease inhibitors, the specific use of this compound in this precise context is not extensively documented in seminal papers. However, as a known inhibitor of serine proteases like plasminogen activators, it represents a valuable chemical tool for such investigations. The principle demonstrated is that by blocking specific serine proteases, researchers can dissect their role in the complex signaling cascades that govern neuronal development. nih.govnih.gov

Exploration of Enteropeptidase Activity in Gastrointestinal Proteolysis Models

Enteropeptidase (also known as enterokinase) is a serine protease located in the brush border of the duodenum. It plays a pivotal role in protein digestion by converting inactive trypsinogen (B12293085) into active trypsin, which in turn activates a host of other digestive proenzymes. Given this crucial function, inhibiting enteropeptidase has been explored as a therapeutic strategy for conditions like obesity, as it can reduce protein digestion and absorption.

In this area, derivatives of 4-guanidinobenzoate have been central to the development of potent and specific enteropeptidase inhibitors. These compounds act as reversible covalent inhibitors, forming an acyl-enzyme complex with the catalytic serine residue within the enzyme's active site. The guanidinyl group of the inhibitor forms a key ionic interaction with an aspartic acid residue in the S1 binding pocket of enteropeptidase. Research has focused on modifying the core 4-guanidinobenzoate structure to enhance potency and limit systemic exposure, ensuring the drug's action is localized to the gastrointestinal tract. These efforts have led to the creation of novel inhibitors that, when administered orally in diet-induced obese animal models, significantly increase fecal protein output—a direct indicator of reduced protein digestion—and lead to body weight loss.

Exploration of Other Biological Systems and Enzymatic Pathways

The utility of this compound extends to various other biological models and enzyme systems, particularly in developmental and physiological research.

Role in Phenoloxidase Enzyme Studies

Phenoloxidase is an enzyme involved in several biological processes, including immune responses and the hardening and darkening of insect cuticles. In certain research applications, this compound hydrochloride (pNPGB) has been shown to act as an inhibitor of the phenoloxidase enzyme. This inhibitory action is particularly relevant in studies where preventing the enzymatic browning or hardening of tissues is necessary to perform other assays or manipulations.

Application in Mosquito Embryo Development Research

This compound has found specific applications in the study of mosquito embryogenesis. It has been used for the pre-treatment of mosquito eggs in certain experimental assays. A key biochemical effect in this context is its ability to delay the hardening of the embryo's chorionic membrane. nih.gov This is linked to its inhibitory effect on the phenoloxidase enzyme system, which is responsible for the sclerotization and pigmentation of the eggshell. By delaying this process, researchers can more effectively conduct experiments or collect embryonic materials. It has also been used as a component in isotonic buffers for the collection of mosquito embryos.

Data Tables

Table 1: Summary of Enzymatic Inhibition and Research Applications

Enzyme/Process Application Area Research Finding
Serine Proteases TNF-Mediated Cytotoxicity Inhibits a cellular protease downstream of TNF signaling, blocking cell death. nih.gov
Plasminogen Activators (uPA/tPA) Neurite Outgrowth Inhibition of these serine proteases is correlated with increased neurite extension in neuronal cultures. nih.gov
Enteropeptidase Gastrointestinal Proteolysis Derivatives act as covalent inhibitors, blocking protein digestion in obesity models.

Table 2: Applications in Mosquito Embryo Research

Application Purpose Mechanism of Action
Egg Pre-treatment Experimental Assays Delays chorionic membrane hardening, facilitating experimental manipulation.

Synthetic Strategies and Chemical Derivatization for Research Innovation

Synthetic Pathways for 4-Nitrophenyl 4-Guanidinobenzoate

The synthesis of this compound hydrochloride is typically achieved through the esterification of 4-guanidinobenzoic acid with 4-nitrophenol (B140041). The primary challenge lies in the preparation of the key intermediate, 4-guanidinobenzoic acid, for which several routes have been established.

One common pathway begins with p-aminobenzoic acid. This starting material is treated with a guanidinylating agent, such as S-methylisothiourea sulfate (B86663) or cyanamide, to introduce the guanidino group, yielding 4-guanidinobenzoic acid.

An alternative strategy starts from 4-cyanobenzoic acid. The cyano group is converted to an amidine, which is then further elaborated to the guanidine (B92328) functionality. Once 4-guanidinobenzoic acid hydrochloride is obtained, it is activated and reacted with 4-nitrophenol. The esterification is often facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a base like pyridine (B92270) to yield the final product, this compound hydrochloride. The hydrochloride salt form enhances the water solubility of the compound.

Rational Design and Synthesis of Guanidinobenzoate Analogues for Structure-Activity Relationship Studies

The rational design of analogues based on the 4-guanidinobenzoate scaffold has been a fruitful strategy for developing potent and selective enzyme inhibitors, particularly for trypsin-like serine proteases. Structure-activity relationship (SAR) studies, which involve systematically altering the molecule's structure and assessing the impact on biological activity, have provided deep insights into the molecular interactions between these inhibitors and their enzyme targets. nih.gov

A key principle in the design of these analogues is mimicking the natural substrates of the target enzymes. The positively charged guanidino group of the inhibitor is designed to bind to the S1 specificity pocket of the protease, which typically contains a negatively charged aspartic acid residue. nih.gov

Key modifications in SAR studies include:

Alterations to the Guanidino-Binding Moiety: While the guanidino group is crucial, researchers have explored replacing the central phenyl ring with other scaffolds to optimize interactions with the enzyme's active site.

Modification of the Ester Group: The ester portion of the molecule is the reactive center that acylates the active site serine of the protease. The nature of the leaving group (the phenol (B47542) component) can be altered to modulate the reactivity of the inhibitor. For instance, in the development of enteropeptidase inhibitors, various ester derivatives were synthesized to improve stability and in vivo efficacy. nih.gov

Addition of Secondary Binding Groups: To enhance binding affinity and selectivity, additional functional groups can be incorporated into the inhibitor structure. For example, in designing enteropeptidase inhibitors, incorporating a carboxylic acid moiety was hypothesized to mimic the aspartic acid residues in the natural substrate (trypsinogen), leading to enhanced inhibitory activity. This was confirmed by the synthesis of analogues like compound 2a (in the linked study), which showed a five-fold enhancement in inhibitory potential compared to the parent compound. nih.gov

A notable example of a clinically relevant guanidinobenzoate analogue is Camostat, which is an inhibitor of various trypsin-like serine proteases. nih.gov The development of compounds like SCO-792, another 4-guanidinobenzoate derivative, for treating obesity by inhibiting enteropeptidase, further highlights the success of these rational design strategies. nih.gov

Table 1: Examples of Guanidinobenzoate Analogue Modifications for SAR Studies Data based on research into enteropeptidase inhibitors.

Compound/Analogue Type Modification from NPGB Core Structure Rationale for Modification Observed Outcome
Glycine (B1666218) Moiety Replacement Replacement of a simple linker with amino acids. To introduce additional interaction points with the enzyme. Installation of an aspartic acid moiety enhanced inhibitory activity five-fold. nih.gov
Ester Moiety Modification Altering the alcohol component of the ester. To improve chemical stability and pharmacokinetic properties. Enhanced in vivo pharmacological activity based on improved ester stability. nih.gov
Dihydrobenzofuran Introduction Use of a dihydrobenzofuran group as the ester component. To create a potent and selective inhibitor with specific stereochemistry. The (S)-configuration led to the potent inhibitor SCO-792. nih.gov

Development of Novel Probes and Labeled Derivatives for Biochemical Investigations

To facilitate the study of enzyme activity and localization, derivatives of this compound have been developed that incorporate reporter groups. These probes are invaluable tools for biochemical and cell biology research.

Fluorogenic Probes: A significant advancement has been the replacement of the chromogenic 4-nitrophenol leaving group with a fluorogenic moiety. A widely used example is 4-methylumbelliferyl 4-guanidinobenzoate (MUGB). In its ester form, this compound is non-fluorescent. However, upon enzymatic cleavage by a target protease, the highly fluorescent 4-methylumbelliferone (B1674119) is released, providing a sensitive, real-time signal for measuring enzyme kinetics. This type of probe is preferred in many fluorescence-based assays. scientificlabs.comsigmaaldrich.com Other fluorescent dyes have been attached to guanidinobenzoate-like structures to create probes that can localize specific enzymes, such as the tumor-associated protease guanidinobenzoatase, in tissue sections and cell smears. nih.gov For instance, probes like Texas red-agmatine have been used to demonstrate binding to this enzyme on the surface of tumor cells. nih.gov

Radiolabeled Derivatives: For studies requiring the highest sensitivity, such as quantifying the absolute number of active enzyme sites in a tissue homogenate or for in vivo imaging techniques like Positron Emission Tomography (PET), radiolabeled derivatives can be synthesized. mdpi.com This involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the inhibitor's structure. While specific radiolabeled versions of NPGB are less commonly cited in general literature, the principle of using such molecules is a cornerstone of biochemical research. The label allows for direct and highly sensitive detection of the inhibitor bound to its target protease.

These labeled derivatives transform the basic inhibitor scaffold into sophisticated tools for exploring enzyme function in complex biological systems.

Table 2: Labeled Derivatives Based on the Guanidinobenzoate Scaffold

Probe Type Example Reporter Group Principle of Detection Primary Application
Chromogenic 4-Nitrophenol Release of a colored product (p-nitrophenol) measured by spectrophotometry. Active site titration and kinetic assays. sigmaaldrich.comnih.gov
Fluorogenic 4-Methylumbelliferone Enzymatic cleavage releases a highly fluorescent product. Real-time, sensitive measurement of enzyme kinetics. scientificlabs.comsigmaaldrich.com
Fluorescent Label Texas Red, 9-Aminoacridine Direct visualization of the probe bound to its target via fluorescence microscopy. Localization of enzymes in cells and tissues. nih.gov
Radiolabeled Tritium (³H), Carbon-14 (¹⁴C) Detection of radioactivity. High-sensitivity quantification of enzyme active sites.

Future Directions and Emerging Paradigms in 4 Nitrophenyl 4 Guanidinobenzoate Research

Integration with High-Throughput Screening Methodologies for Enzyme Discovery

The demand for novel enzymes with specific industrial and therapeutic applications has driven the development of high-throughput screening (HTS) platforms. rsc.org NPGB, as a chromogenic substrate for serine proteases, is exceptionally well-suited for integration into these HTS workflows. chemicalbook.comscientificlabs.com Its hydrolysis by target enzymes yields a readily detectable colorimetric signal, enabling the rapid screening of vast compound libraries for potential inhibitors or the discovery of new enzymes with desired activities.

The combination of enzyme engineering and HTS has become a cornerstone for developing new biocatalysts. rsc.org In this context, NPGB can be employed to screen mutant enzyme libraries for variants with enhanced catalytic efficiency or altered substrate specificity. The straightforward nature of the NPGB assay allows for its adaptation to miniaturized formats, such as microtiter plates, which is essential for screening the large numbers of samples generated in directed evolution experiments. nih.gov

Recent advances in HTS have focused on developing more sophisticated assay formats, including multiplexed assays that can simultaneously profile the activity of multiple enzymes. harvard.edu While NPGB is specific to serine proteases, its fundamental principle of generating a spectroscopic signal upon enzymatic cleavage can be adapted to create novel probes for other enzyme classes, thereby expanding the scope of HTS campaigns. The goal of HTS is not necessarily to find the perfect drug candidate, but to provide a starting point for medicinal chemistry exploration. researchgate.net

Table 1: Application of 4-Nitrophenyl 4-guanidinobenzoate in High-Throughput Screening

Application AreaDescriptionKey Advantages of NPGB
Enzyme Inhibitor Screening Rapidly screen large chemical libraries for compounds that inhibit serine protease activity.Simple, colorimetric readout allows for easy detection of inhibition.
Enzyme Discovery Identify novel serine proteases from environmental or metagenomic samples.Broad reactivity with many serine proteases makes it a useful general substrate.
Directed Evolution Screen mutant libraries of serine proteases for variants with improved properties.The assay is sensitive enough to detect subtle changes in enzyme activity.

Development of Advanced Spectroscopic and Biophysical Tools

While spectrophotometry remains a primary method for utilizing NPGB, future research will increasingly rely on more advanced spectroscopic and biophysical techniques to gain deeper insights into enzyme mechanism and inhibition. chemicalbook.comscientificlabs.com Techniques such as fluorescence resonance energy transfer (FRET) can be employed to develop more sensitive and specific assays. nih.gov By incorporating NPGB into a FRET-based probe, researchers can achieve a lower background signal and a higher signal-to-noise ratio, enabling the detection of enzyme activity at lower concentrations.

Furthermore, biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed thermodynamic and kinetic data on the interaction between NPGB, or its derivative inhibitors, and their target enzymes. These techniques can elucidate the binding affinity, stoichiometry, and the enthalpic and entropic contributions to the binding event, offering a more complete picture of the molecular recognition process.

The development of computational tools, such as molecular dynamics simulations, will also play a crucial role. medchemexpress.com These simulations can model the interaction of NPGB with the active site of a serine protease at an atomic level, providing insights into the mechanism of catalysis and inhibition. nih.gov This information can then be used to design more potent and specific inhibitors.

Table 2: Advanced Analytical Techniques in NPGB Research

TechniqueInformation GainedPotential Application with NPGB
Fluorescence Resonance Energy Transfer (FRET) Real-time monitoring of enzymatic cleavage with high sensitivity.Development of highly sensitive assays for serine protease activity.
Surface Plasmon Resonance (SPR) Quantitative analysis of binding kinetics and affinity.Characterizing the interaction of NPGB-derived inhibitors with target enzymes.
Isothermal Titration Calorimetry (ITC) Determination of thermodynamic parameters of binding.Understanding the driving forces behind inhibitor binding.
Molecular Dynamics (MD) Simulations Atomic-level insights into enzyme-substrate interactions.Guiding the rational design of novel serine protease inhibitors.

Expanding Applications in Interdisciplinary Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems, from the molecular to the organismal level. researchgate.net NPGB, as a specific tool for probing the activity of serine proteases, can contribute significantly to this field. Serine proteases are involved in a vast array of physiological and pathological processes, including digestion, blood coagulation, and cancer. nih.gov By using NPGB and its derivatives as activity-based probes, researchers can map the activity of specific serine proteases within complex biological samples, such as cell lysates or tissue extracts.

This "activity-based proteomics" approach can provide a functional readout of the state of a biological system, complementing traditional proteomics methods that only measure protein abundance. For instance, changes in the activity profile of serine proteases could serve as biomarkers for disease diagnosis or prognosis. researchgate.net

Furthermore, the integration of data from NPGB-based assays with other "omics" data (e.g., genomics, transcriptomics, metabolomics) can help to construct comprehensive models of biological networks. researchgate.net This integrative approach will be essential for unraveling the complex regulatory mechanisms that govern cellular processes and for identifying novel therapeutic targets. The application of bioinformatics and systems biology is crucial for advancing precision medicine. researchgate.net

Table 3: Role of NPGB in Systems Biology

Research AreaApplication of NPGBPotential Impact
Activity-Based Proteomics As a probe to measure the functional state of serine proteases in complex biological mixtures.Identification of disease biomarkers and a deeper understanding of cellular signaling pathways.
Network Biology To perturb and monitor the activity of serine proteases within biological networks.Elucidation of the role of proteases in complex biological processes and disease.
Drug Discovery As a tool to validate the targets of new drugs and to assess their off-target effects.Development of more specific and effective therapies with fewer side effects.

Q & A

Q. What is the primary mechanism of action of 4-nitrophenyl 4-guanidinobenzoate (NPGB) in protease inhibition?

NPGB acts as a pseudo-irreversible inhibitor of serine proteases, including trypsin and acrosin. It binds covalently to the active site via its guanidinobenzoate group, forming a stable acyl-enzyme intermediate. Hydrolysis of the ester bond releases 4-nitrophenol, which is spectrophotometrically quantifiable at 405 nm (ε = 18,300 M⁻¹cm⁻¹) . This mechanism is critical for active-site titration and kinetic studies of proteases.

Q. How is NPGB synthesized, and what are the critical reaction conditions?

Synthesis involves esterification of 4-guanidinobenzoic acid with 4-nitrophenol using dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction requires an inert atmosphere (e.g., nitrogen) and a non-polar solvent (e.g., dichloromethane) to minimize side reactions. Post-synthesis purification involves recrystallization or chromatography to achieve >95% purity .

Q. Why is NPGB preferred over other chromogenic substrates (e.g., 4-methylumbelliferyl derivatives) in aqueous assays?

NPGB exhibits superior water solubility (up to 10 mM in PBS, pH 7.4) compared to hydrophobic alternatives, enabling its use in physiological buffers without organic co-solvents. This property reduces experimental artifacts in spectrophotometric assays .

Advanced Research Questions

Q. How can NPGB be used to resolve contradictions in reported inhibition constants (K_i) for mesotrypsin?

Discrepancies in K_i values often arise from differences in enzyme sources (e.g., recombinant vs. native) or assay conditions (e.g., pH, ionic strength). Standardize assays using NPGB-based active-site titration to normalize enzyme concentrations . Pair this with HPLC quantification of residual substrate to validate kinetic parameters under controlled conditions .

Q. What experimental design considerations are critical when using NPGB to study phenoloxidase inhibition in embryogenesis?

NPGB delays chorionic membrane hardening by inhibiting phenoloxidase. Use time-lapse microscopy to track membrane dynamics in embryos treated with 10–100 µM NPGB. Control for off-target effects by comparing results with RNAi-mediated phenoloxidase knockdown .

Q. How does NPGB’s pseudo-irreversible inhibition compare to reversible inhibitors (e.g., 4-methylumbelliferyl derivatives) in protease profiling?

Unlike reversible inhibitors, NPGB forms a stable complex with proteases, enabling precise quantification of active enzyme concentrations. However, its slow hydrolysis rate (~0.01 min⁻¹) limits real-time kinetic analysis. Use stopped-flow spectrophotometry to capture initial hydrolysis rates for comparative studies .

Q. What advanced techniques validate NPGB’s specificity in complex biological matrices (e.g., plasma)?

Combine NPGB with affinity chromatography to isolate target proteases from plasma. Validate specificity using:

  • Competitive inhibition assays : Co-incubate with excess substrate (e.g., benzyloxycarbonyl-Gly-Pro-Arg-pNA) to confirm reduced NPGB hydrolysis .
  • Mass spectrometry : Identify acylated peptides in the protease active site post-NPGB treatment .

Methodological Best Practices

  • Enzyme Titration : Pre-titrate trypsin or mesotrypsin with NPGB (1:1 molar ratio) to determine active enzyme concentration before kinetic assays .
  • Data Normalization : Express hydrolysis rates as ΔA₄₀₅/min/mg enzyme to account for batch-to-batch variability.
  • Contradiction Resolution : Replicate assays at pH 8.3 (optimal for trypsin-like proteases) using 20 mM Ca²⁺ to stabilize enzyme structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.